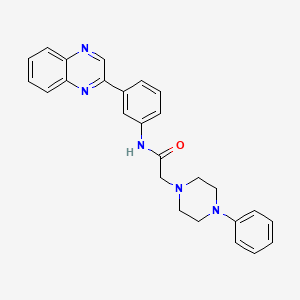

2-(4-phenylpiperazin-1-yl)-N-(3-quinoxalin-2-ylphenyl)acetamide

概要

説明

2-(4-phenylpiperazin-1-yl)-N-(3-quinoxalin-2-ylphenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a phenyl group and an acetamide moiety linked to a quinoxaline derivative. Its unique structure allows it to interact with biological systems in specific ways, making it a subject of study in medicinal chemistry and pharmacology.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-phenylpiperazin-1-yl)-N-(3-quinoxalin-2-ylphenyl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline derivative, which is then coupled with a phenylpiperazine intermediate. The final step involves the acylation of the piperazine nitrogen with an appropriate acylating agent under controlled conditions, such as using acetic anhydride or acetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the quinoxaline moiety, potentially converting it to a dihydroquinoxaline derivative.

Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like bromine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of N-oxides.

Reduction: Formation of dihydroquinoxaline derivatives.

Substitution: Formation of nitro or halogenated derivatives.

科学的研究の応用

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of 4-phenylpiperazine with quinoxaline derivatives. The structural formula can be represented as follows:

- Canonical SMILES : C1CN(CCN1CC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N=C3)C5=CC=CC=C5

This structure indicates the presence of a piperazine ring, which is crucial for its biological activity, particularly in modulating neurotransmitter systems.

Anticonvulsant Activity

Research has indicated that derivatives of 2-(4-phenylpiperazin-1-yl)-N-(3-quinoxalin-2-ylphenyl)acetamide exhibit significant anticonvulsant properties. A study synthesized various derivatives and evaluated their efficacy in animal models of epilepsy. The findings suggested that these compounds could effectively reduce seizure activity, highlighting their potential as therapeutic agents for epilepsy management .

Anticancer Potential

The anticancer activity of this compound has also been explored. Studies have shown that it possesses selective cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The mechanism appears to involve the disruption of cellular processes critical for cancer cell proliferation .

Key findings include:

- IC50 Values : Active compounds derived from this class exhibited IC50 values ranging from 1.9 to 7.52 µg/mL against HCT-116 cells, indicating potent antiproliferative effects .

Interaction with Neurotransmitter Systems

The piperazine moiety is known for its role in modulating serotonin and dopamine receptors, which are critical in managing mood disorders and epilepsy. This interaction may explain the compound's anticonvulsant properties .

Targeting Cancer Pathways

In cancer research, the compound's ability to inhibit key signaling pathways involved in cell survival and proliferation has been noted. It may act by interfering with protein-protein interactions essential for tumor growth, making it a candidate for further development as an anticancer agent .

Case Studies and Research Findings

作用機序

The mechanism of action of 2-(4-phenylpiperazin-1-yl)-N-(3-quinoxalin-2-ylphenyl)acetamide involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound may act as a ligand, binding to these receptors and modulating their activity. This can lead to various physiological effects, depending on the receptor type and the nature of the interaction (agonistic or antagonistic).

類似化合物との比較

- 2-(4-phenylpiperazin-1-yl)-N-(3-pyridyl)acetamide

- 2-(4-phenylpiperazin-1-yl)-N-(3-quinolinyl)acetamide

- 2-(4-phenylpiperazin-1-yl)-N-(3-benzyl)acetamide

Comparison: Compared to these similar compounds, 2-(4-phenylpiperazin-1-yl)-N-(3-quinoxalin-2-ylphenyl)acetamide stands out due to the presence of the quinoxaline moiety, which can impart unique electronic and steric properties. This can influence its binding affinity and selectivity for certain biological targets, potentially leading to different pharmacological profiles and applications.

生物活性

2-(4-phenylpiperazin-1-yl)-N-(3-quinoxalin-2-ylphenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of anticonvulsant properties and its interaction with various biological targets. This article synthesizes findings from diverse research studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound has the following molecular formula: and a molecular weight of 423.52 g/mol. Its structure comprises a phenylpiperazine moiety linked to a quinoxaline derivative, which is crucial for its pharmacological properties.

Anticonvulsant Activity

Research indicates that derivatives of this compound exhibit significant anticonvulsant activity. A study synthesized various N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives and evaluated their efficacy in animal models of epilepsy using the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The results showed that certain derivatives were effective against MES seizures, particularly those with a trifluoromethyl group on the aniline moiety .

Table 1: Anticonvulsant Activity of Selected Derivatives

| Compound ID | Structure Description | MES Activity (mg/kg) | PTZ Activity (mg/kg) |

|---|---|---|---|

| 12 | N-(3-chlorophenyl)-2-(4-methyl...) | 100 | Not Active |

| 20 | N-(3-trifluoromethylphenyl)-2... | 30 | Active |

| 24 | N-(3-chloroanilide)-2-(4-piperazine) | Not Active | Not Active |

The study highlighted that the most potent derivative was observed to moderately bind to voltage-sensitive sodium channels, indicating a mechanism similar to established antiepileptic drugs like phenytoin .

The anticonvulsant activity is primarily attributed to the compound's ability to modulate neuronal excitability through interaction with sodium channels. The structure–activity relationship (SAR) studies suggested that modifications in the piperazine and quinoxaline components significantly influence the anticonvulsant efficacy .

Additional Biological Activities

Beyond anticonvulsant effects, piperazine derivatives have shown promise in other areas:

- Acetylcholinesterase Inhibition : Some studies have demonstrated that piperazine derivatives can inhibit human acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Table 2: Biological Activities of Piperazine Derivatives

| Activity Type | Compound Example | Observed Effect |

|---|---|---|

| Anticonvulsant | 2-(4-phenylpiperazin-1-yl)... | Effective in MES |

| Acetylcholinesterase Inhibitor | B-973 | Inhibition observed |

Case Studies

A notable case study involved the synthesis and evaluation of multiple derivatives where specific modifications were made to enhance lipophilicity and biological activity. The results indicated that compounds with higher lipophilicity exhibited better CNS penetration and anticonvulsant effects at later time points post-administration .

特性

IUPAC Name |

2-(4-phenylpiperazin-1-yl)-N-(3-quinoxalin-2-ylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N5O/c32-26(19-30-13-15-31(16-14-30)22-9-2-1-3-10-22)28-21-8-6-7-20(17-21)25-18-27-23-11-4-5-12-24(23)29-25/h1-12,17-18H,13-16,19H2,(H,28,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KANPWRCCZWMBEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N=C3)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。